2,2,2-三氟乙基甲醚

描述

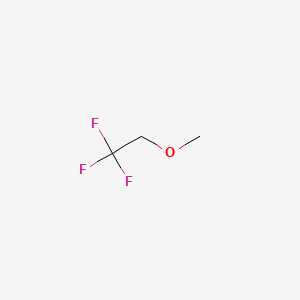

2,2,2-Trifluoroethyl methyl ether (TFE) is a fluorinated ether solvent with a wide range of applications in the chemical, pharmaceutical and food industries. It is a colorless, volatile liquid with a low vapor pressure and a high boiling point, making it an ideal solvent for many reactions. TFE is also known for its low toxicity and biodegradability.

科学研究应用

氟化反应性

2,2,2-三氟乙基甲醚已被用于氟化研究,特别是与高价金属氟化物。研究人员发现其反应性顺序为 MnF3 > CoF3 > KCoF4。研究了这种醚的单氟化反应性,以了解在三氟甲基附近亚甲基位置的区域选择性单氟化(Kurosawa, Arimura, & Sekiya, 1997)。

杂芳基氯的替代品

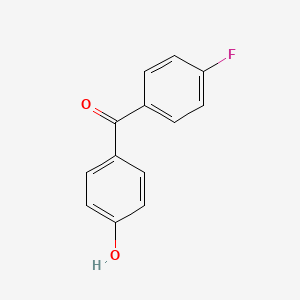

2,2,2-三氟乙氧基已被提议作为水解不稳定杂芳基氯的可替代离去基团。该基团将保质期延长数年,同时在 SNAr 反应中保持对亲核试剂的反应性。一种突出的三氟乙基醚显示出对 Suzuki 水溶液条件的耐受性,从而允许杂环氯化物无法进行的顺序 Suzuki/SNAr 过程(Fisher, am Ende, & Humphrey, 2018)。

聚合应用

与 2,2,2-三氟乙基甲醚密切相关的烷基 2-三氟甲基丙烯酸酯和 2-(三氟甲基)丙烯酸已对其聚合性质进行了广泛的研究。由于毒性低且易于操作,这些化合物对于为高科技应用制造共聚物或三元共聚物至关重要。它们在光刻、分子印迹聚合物、光学、吸附剂等领域具有潜力(Patil & Améduri, 2013)。

锂硫电池中的电解质成分

在先进电池技术领域,1,1,2,2-四氟乙基 2,2,2-三氟乙基醚已被添加作为支持溶剂,用于锂硫电池的离子液体电解质溶剂化。这种氟化醚显着提高了电池的循环和倍率性能,在增强离子传导中发挥着至关重要的作用(Lu, Yuan, Hou, Lai, Kai, & Liu, 2016)。

保护涂层中的光稳定性

研究了含有 2,2,2-三氟乙基甲基丙烯酸酯(一种与 2,2,2-三氟乙基甲醚密切相关的化合物)的共聚物的光化学稳定性,以了解其在保护涂层中的潜力。这些研究揭示了受侧链氟化甲基影响的降解途径,显示了在材料科学中的潜在应用(Lazzari, Aglietto, Castelvetro, & Chiantore, 2003)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular components, influencing their function .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

生化分析

Biochemical Properties

2,2,2-Trifluoroethyl methyl ether plays a significant role in biochemical reactions, particularly as a solvent in organic synthesis and biochemical assays. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a solvent for enzyme-catalyzed reactions, providing a medium that can influence the enzyme’s activity and stability. The interactions between 2,2,2-Trifluoroethyl methyl ether and biomolecules are primarily non-covalent, involving van der Waals forces and hydrogen bonding .

Cellular Effects

The effects of 2,2,2-Trifluoroethyl methyl ether on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, as a solvent, it can affect the solubility and availability of substrates and inhibitors, thereby modulating enzymatic activities and metabolic pathways. Additionally, 2,2,2-Trifluoroethyl methyl ether may impact membrane integrity and fluidity, influencing cellular uptake and transport processes .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroethyl methyl ether exerts its effects through various mechanisms. It can interact with biomolecules by forming hydrogen bonds and van der Waals interactions. These interactions can lead to changes in the conformation and activity of enzymes and proteins. For instance, 2,2,2-Trifluoroethyl methyl ether can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. It can also influence gene expression by affecting the transcriptional machinery and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethyl methyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to 2,2,2-Trifluoroethyl methyl ether can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethyl methyl ether vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can cause toxic or adverse effects. For example, high doses of 2,2,2-Trifluoroethyl methyl ether can lead to respiratory and neurological symptoms in animal models. Understanding the dosage effects is crucial for determining safe and effective concentrations for experimental and therapeutic applications .

Metabolic Pathways

2,2,2-Trifluoroethyl methyl ether is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic pathways of 2,2,2-Trifluoroethyl methyl ether can influence its biological activity and toxicity. For instance, the formation of reactive metabolites can lead to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoroethyl methyl ether within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2,2,2-Trifluoroethyl methyl ether can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethyl methyl ether can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2,2,2-Trifluoroethyl methyl ether may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization is important for elucidating the mechanisms of action and potential therapeutic applications of 2,2,2-Trifluoroethyl methyl ether .

属性

IUPAC Name |

1,1,1-trifluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLVGBXMHDWRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

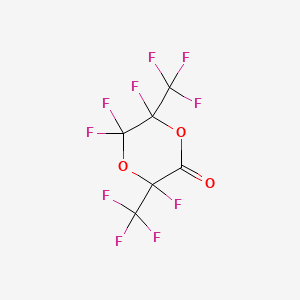

COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074569 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-43-5 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl methyl ether?

A1: The molecular formula of 2,2,2-Trifluoroethyl methyl ether is C3H5F3O, and its molecular weight is 112.07 g/mol.

Q2: What spectroscopic techniques were employed to study 2,2,2-Trifluoroethyl methyl ether in the mentioned research?

A2: The researchers utilized low-resolution microwave spectroscopy, infrared spectroscopy, and Raman spectroscopy to analyze the conformational stability and vibrational characteristics of 2,2,2-Trifluoroethyl methyl ether [].

Q3: Why are these spectroscopic techniques important for understanding the properties of 2,2,2-Trifluoroethyl methyl ether?

A3: These spectroscopic methods provide valuable insights into the molecule's structure and behavior. Microwave spectroscopy helps determine rotational constants, which are related to the molecule's shape and bond lengths. Infrared and Raman spectroscopy provide information about the molecule's vibrational modes, which are influenced by the strength of its chemical bonds and its overall structure. By combining these techniques, researchers can obtain a comprehensive understanding of the molecule's conformational stability and vibrational characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。